N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride is a complex organic compound featuring a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with hexane-1,6-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as N,N-dimethylformamide (DMF) and a base like lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the hexane-1,6-diamine component.
1,4-Benzodioxane: Another related compound with similar structural features.
Uniqueness
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride is unique due to its combination of the benzodioxin moiety with a hexane-1,6-diamine backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.2ClH/c1-19(25-17-29-21-11-5-7-13-23(21)31-25)27-15-9-3-4-10-16-28-20(2)26-18-30-22-12-6-8-14-24(22)32-26;;/h5-8,11-14,19-20,25-28H,3-4,9-10,15-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIWRNBZMULBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCCCCCCNC(C)C3COC4=CC=CC=C4O3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.